molecular formula C14H11ClFNO3S B2811956 2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide CAS No. 1171962-94-9

2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide

Cat. No.: B2811956
CAS No.: 1171962-94-9
M. Wt: 327.75
InChI Key: IOKDTQBHBFJXRP-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. This compound features a benzamide core structure, a scaffold that is frequently explored in medicinal chemistry for its potential to interact with various biological targets . Specifically, structurally related benzamide compounds have been investigated as inhibitors of sirtuin-2 (SIRT2) deacetylase, an enzyme implicated in neurological conditions such as Huntington's and Parkinson's disease . The presence of both chloro- and fluoro- substituents on the benzamide ring, combined with a methylsulfonyl group on the aniline nitrogen, makes this molecule a valuable building block for developing structure-activity relationships (SAR) and for creating more complex chemical entities in drug discovery programs. Researchers can utilize this compound as a key intermediate or a reference standard in the synthesis and biological evaluation of novel SIRT2 inhibitors or other small-molecule probes. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(4-methylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO3S/c1-21(19,20)10-7-5-9(6-8-10)17-14(18)13-11(15)3-2-4-12(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKDTQBHBFJXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide typically involves multiple steps, including halogenation, sulfonylation, and amide formation. One common synthetic route is as follows:

    Halogenation: The starting material, 2-chlorobenzoyl chloride, undergoes halogenation to introduce the fluoro group at the 6-position.

    Sulfonylation: The intermediate product is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

    Amide Formation: Finally, the sulfonylated intermediate reacts with 4-aminophenylamine to form the desired benzamide compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methylsulfonyl group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antibacterial Activity

Research has indicated that 2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide exhibits significant antibacterial properties. Studies have focused on:

  • Synthesis of Derivatives : Various derivatives were synthesized to evaluate their antibacterial efficacy against Gram-positive and Gram-negative bacteria.
  • Methods : Minimum inhibitory concentrations (MICs) and bactericidal kinetics were assessed to determine the effectiveness of these compounds.
  • Results : Specific derivatives demonstrated potent antibacterial activity, suggesting potential for therapeutic applications in treating bacterial infections.

Medicinal Chemistry

The compound serves as a lead structure in drug development due to its modifiable nature. Key applications include:

  • Drug Design : The structural features allow for the creation of derivatives with tailored pharmacological properties.
  • Computational Methods : Molecular docking simulations and in vitro assays are utilized to study interactions with biological targets, such as enzymes and receptors.
  • Early Drug Development : Some derivatives have shown favorable interactions with targeted biological pathways, indicating promise in treating various diseases.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzyme pathways, which is crucial in developing treatments for conditions such as inflammation and pain management.

  • Mechanism of Action : The presence of halogen substituents enhances binding affinity to certain enzymes, while the methylsulfonyl group may improve solubility and pharmacokinetic properties.

Case Study 1: Antibacterial Efficacy

A study focused on synthesizing derivatives of this compound found that one derivative exhibited an MIC of 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential. The study concluded that modifications to the benzamide core could enhance efficacy against resistant bacterial strains.

Case Study 2: Drug Development

In another investigation, researchers utilized molecular docking techniques to assess the interaction of this compound with cyclooxygenase enzymes (COX). The results suggested that certain derivatives could act as selective COX inhibitors, which are beneficial in anti-inflammatory drug development.

Summary Table of Applications

Application AreaDescriptionKey Findings
Antibacterial ActivityEvaluation of antibacterial properties against various bacteriaPotent activity observed; low MIC values reported
Medicinal ChemistryLead compound for drug designFavorable interactions with biological targets
Enzyme InhibitionInhibition of specific enzyme pathwaysPotential for treating inflammation and pain

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfonyl group can modulate its solubility and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the benzamide core and the N-aryl group. Key examples include:

Compound Name Substituents (Benzamide Core) N-Aryl Group Molecular Weight (g/mol) Key Spectral Data (IR/NMR)
2-Chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide Cl (2), F (6) 4-(methylsulfonyl)phenyl ~323.75 ν(C=O): ~1663–1682 cm⁻¹; δ(Ar-H): 7.2–8.1 ppm
2-Chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide Cl (2), F (6) 4-hydroxyphenyl 265.67 ν(OH): ~3150–3319 cm⁻¹; δ(NH): 10.2 ppm
4-Chloro-N-(2-fluorophenyl)-2-hydroxybenzamide Cl (4), OH (2) 2-fluorophenyl 265.67 ν(C=O): ~1680 cm⁻¹; ν(OH): ~3400 cm⁻¹
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Br (4), F (5,6), Cl (2) 2-chloro-6-fluorophenyl ~490.2 ν(C=O): ~1675 cm⁻¹; δ(CF₃): 1.8–2.1 ppm

Key Observations :

Electron-Withdrawing Groups : The methylsulfonyl group in the target compound enhances electron-withdrawing effects compared to hydroxyl or simple halogen substituents. This likely increases acidity of the amide NH and influences binding interactions in biological systems .

Spectral Signatures : The C=O stretch in IR (~1663–1682 cm⁻¹) is consistent across benzamide derivatives but shifts slightly depending on adjacent substituents. For example, hydroxyl groups introduce hydrogen bonding, broadening NH/O–H peaks in NMR and IR .

Molecular Weight and Solubility: The methylsulfonyl group increases molecular weight (~323.75 vs.

Yield Comparison :

  • Methylsulfonyl-containing derivatives often exhibit lower yields (~70–80%) due to steric hindrance from the bulky sulfonyl group .
  • Halogenated analogs (e.g., bromo/chloro) achieve higher yields (~85–90%) owing to favorable electronic effects during coupling .

Biological Activity

2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzamide core with chlorine, fluorine, and methylsulfonyl substituents, suggests various biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H14ClFNO2S
  • Molecular Weight : Approximately 325.79 g/mol
  • Structural Features : The presence of halogen (chlorine and fluorine) and sulfonyl groups enhances its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multiple steps, including:

  • Halogenation : Introducing the fluoro group onto the aromatic ring.
  • Sulfonylation : Adding the methylsulfonyl group using methylsulfonyl chloride in a basic medium.
  • Amide Formation : Reacting the sulfonylated intermediate with 4-aminophenylamine to yield the final product.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly enzymes and receptors involved in various diseases.

The compound's mechanism of action involves:

  • Enhanced binding affinity to specific enzymes or receptors due to the presence of halogen and sulfonyl groups.
  • Modulation of solubility and stability through its structural features, which may influence pharmacokinetic properties.

Pharmacological Applications

Research indicates that this compound has potential applications in:

  • Anticancer Therapy : Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines .
  • Anti-inflammatory Agents : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or derived from this compound:

StudyCompoundActivityIC50 Value
FNA (related compound)HDAC3 Inhibition95.48 nM
Quinazoline derivativesAntitumor activityIC50 = 1.30 μM against HepG2
Benzamide derivativesRET kinase inhibitionModerate to high potency

Notable Findings

  • HDAC Inhibition : A related compound demonstrated potent inhibition against HDAC3, suggesting that similar mechanisms may be present in this compound .
  • Cytotoxicity : Studies on structurally similar compounds have shown cytotoxic effects against various cancer cell lines, indicating potential for further exploration in anticancer drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzamide core. For example:

  • Step 1 : React 4-(methylsulfonyl)aniline with a benzoyl chloride derivative (e.g., 2-chloro-6-fluorobenzoyl chloride) in a polar aprotic solvent (e.g., DCM) under basic conditions (triethylamine or NaHCO₃) to form the amide bond .
  • Step 2 : Optimize temperature (0–25°C) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize side reactions. Purity can be enhanced via recrystallization in ethyl acetate/hexane .
    • Key Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates and avoid over-functionalization.

Q. How can spectroscopic techniques (NMR, MS) be applied to confirm the structural integrity of the compound?

  • Methodological Answer :

  • 1H NMR : Expect signals for aromatic protons (δ 7.2–8.1 ppm), split due to adjacent chloro and fluoro substituents. The methylsulfonyl group appears as a singlet (~δ 3.1 ppm) .
  • MS (EI+) : Look for the molecular ion peak at m/z = 353.78 (calculated for C₁₄H₁₀ClFNO₃S) and fragmentation patterns consistent with loss of SO₂CH₃ (~78 Da) .
    • Validation : Compare experimental data with computational predictions (e.g., PubChem’s NMR shifts ).

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in spectroscopic or computational structural predictions?

  • Methodological Answer :

  • Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and confirm regiochemistry. For example, SHELXL refinement (via SHELX suite) can resolve ambiguities in substituent positioning (e.g., para vs. meta substitution on the phenyl ring) .
  • Case Study : A related compound (PDB ID: 6QP) was resolved at 2.05 Å resolution, showing how sulfonyl groups influence molecular packing .
    • Data Contradiction Analysis : If NMR suggests multiple conformers, SC-XRD can identify the dominant crystal structure and validate dynamic behavior in solution.

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in kinase inhibition?

  • Methodological Answer :

  • Step 1 : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target kinases (e.g., BTK kinase, PDB ID: 4P9J) to predict binding modes of the benzamide core .
  • Step 2 : Synthesize analogs with modified substituents (e.g., replacing Cl with Br or varying sulfonyl groups) and assay inhibitory activity via fluorescence polarization .
    • Key Insight : The methylsulfonyl group enhances solubility and hydrogen bonding to kinase active sites, as seen in BTK inhibitors like RN486 .

Q. How can conflicting solubility and bioavailability data be reconciled in preclinical studies?

  • Methodological Answer :

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Input experimental solubility (logP ≈ 2.8), permeability (Caco-2 assay), and metabolic stability (microsomal half-life) to simulate absorption. Adjust for pH-dependent solubility due to the sulfonyl group .
  • Case Study : GDC-0449 (a structurally related compound) showed nonlinear absorption in vivo, resolved by accounting for bile salt interactions in the gut .

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